Methyl 3-(4-acetylphenyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-acetylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(17)12-6-8-13(9-7-12)14-4-3-5-15(10-14)16(18)19-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBSFVABZCBDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408272 | |
| Record name | Methyl 3-(4-acetylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638995-33-2 | |
| Record name | Methyl 3-(4-acetylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of Methyl 3-(4-acetylphenyl)benzoate
The synthesis of this compound involves the strategic formation of its two key features: the methyl ester and the biaryl linkage. Various methods have been developed, ranging from classical reactions to modern catalytic protocols.
Esterification Reactions for Benzoate (B1203000) Moiety Formation
The formation of the methyl benzoate moiety is typically achieved through esterification. The most common method is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. tcu.eduyoutube.com In the context of this molecule's synthesis, this would involve the reaction of a 3-(4-acetylphenyl)benzoic acid precursor with methanol (B129727).
The equilibrium nature of esterification requires strategies to drive the reaction to completion, such as using an excess of methanol or removing the water formed during the reaction. tcu.edu Concentrated sulfuric acid is a conventional catalyst for this process. youtube.com
More advanced and greener approaches have been developed using solid acid catalysts. For instance, a titanium-zirconium solid acid has been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.comresearchgate.net This method represents a direct condensation reaction that avoids the use of corrosive and difficult-to-separate liquid acid catalysts. mdpi.comresearchgate.net The proposed mechanism suggests that the zirconium center binds to the carboxylate, facilitating the nucleophilic attack by methanol. mdpi.com
Suzuki-Miyaura Cross-Coupling or Related Approaches for Biaryl Linkage
The central carbon-carbon bond connecting the two phenyl rings in this compound is most effectively constructed using palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. researchgate.netmdpi.com This reaction has become a routine methodology for forming biaryl compounds due to its mild conditions and tolerance of a wide range of functional groups. nih.gov
The primary synthetic route involves the coupling of two key fragments:
A phenylboronic acid derivative (or its corresponding boronate ester).
An aryl halide or triflate.
Specifically for this compound, the reaction would couple methyl 3-halobenzoate (e.g., bromo- or iodo-) with (4-acetylphenyl)boronic acid . Alternatively, 3-(methoxycarbonyl)phenylboronic acid can be coupled with a 4-haloacetophenone .
The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of palladium catalyst, ligands, base, and solvent system. Research has explored various catalytic systems to optimize yield and reaction conditions, including performing the reaction at room temperature in aqueous media to enhance its green credentials. researchgate.net
| Catalyst/Precursor | Ligand | Base | Solvent | Key Feature | Source |
|---|---|---|---|---|---|
| trans-PdCl₂(NH₂CH₂COOH)₂ | Glycine | K₂CO₃ | Aqueous medium | Inexpensive, hydrophilic catalyst for room temperature reactions. | researchgate.net |
| Pd(OAc)₂ | N-heterocyclic carbenes (NHC) | Not specified | Not specified | Achieves high turnover numbers (TONs) for coupling with aryl bromides. | researchgate.net |
| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | CsF | THF | Used for carbonylative Suzuki coupling to form ketones. | nih.gov |
| Fe₃O₄@CS-SB-Pd | Chitosan-Schiff base | Et₃N | PEG-200 | A recyclable magnetic nanoparticle catalyst. | rsc.org |
One-Pot Synthesis Protocols and Efficiency Enhancements
Furthermore, one-pot protocols have been successfully developed for the synthesis of other complex heterocyclic molecules, such as 1-aryl-3-trifluoromethylpyrazoles, which can also bear an acetyl group. nih.gov These methods showcase the power of cascade reactions, where a sequence of transformations occurs under a single set of conditions, highlighting a promising avenue for the future development of more efficient syntheses of biaryl ketones. nih.gov
Derivatization from Precursor Compounds
This compound can be prepared through the systematic functionalization of simpler, readily available precursors. An illustrative example is the multi-step synthesis of a related isomer, methyl 2-methyl-4-acetylbenzoate, which demonstrates a common logic in building complex aromatic compounds. google.com This process involves a sequence of standard organic reactions:
Acylation: A Friedel-Crafts acylation of a substituted toluene (B28343) (e.g., 2-fluorotoluene) introduces the acetyl group. google.com
Cyanation: The fluoro-substituent is replaced with a cyano group. google.com
Hydrolysis: The cyano group is hydrolyzed under acidic conditions to a carboxylic acid. google.com
Esterification: The resulting carboxylic acid is esterified with methanol to yield the final product. google.com
Another example of derivatization involves the transformation of a functional group on a precursor that is already a methyl benzoate. For instance, the synthesis of Methyl 3-amino-4-methylbenzoate is achieved by the hydrogenation of Methyl 4-methyl-3-nitrobenzoate, converting the nitro group into an amine. chemicalbook.com This amine could then potentially be transformed into other functionalities to build more complex structures.
Derivatization and Functionalization Strategies of this compound
The presence of three distinct functional regions—the methyl ester, the acetyl group, and the aromatic rings—makes this compound a versatile platform for further chemical modification.
Functionalization of the Benzoate Ester (e.g., Hydrolysis, Transesterification)
The benzoate ester functionality in this compound can undergo various transformations, including hydrolysis and transesterification. Hydrolysis, the cleavage of the ester bond by water, would yield 3-(4-acetylphenyl)benzoic acid and methanol. This reaction is typically catalyzed by an acid or a base.
Transesterification, the exchange of the alkoxy group of an ester with that of an alcohol, can also be employed. For instance, reacting this compound with a different alcohol in the presence of a suitable catalyst would result in a new ester.
Electrophilic Aromatic Substitution on Aromatic Rings
The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commsu.edumasterorganicchemistry.com The acetyl group on one ring and the methyl ester group on the other influence the position of substitution.
The acetyl group is a deactivating, meta-directing group. Therefore, electrophilic attack on the acetyl-substituted phenyl ring will primarily occur at the positions meta to the acetyl group. The methyl ester group is also deactivating and meta-directing. Consequently, electrophilic substitution on the benzoate ring will favor the positions meta to the ester functionality.
A common example of EAS is nitration. The nitration of methyl benzoate, a related compound, is a known laboratory experiment where a mixture of concentrated nitric acid and sulfuric acid is used to introduce a nitro group onto the aromatic ring. youtube.com A similar reaction could be applied to this compound, with the substitution pattern dictated by the existing functional groups.
Palladium-Catalyzed Coupling Reactions of Related Aryl Benzoates
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are highly relevant to the synthesis and modification of biaryl compounds like this compound. rsc.orgrsc.org These reactions typically involve an aryl halide or triflate and a coupling partner, such as an organoboron compound (Suzuki coupling), an organotin compound (Stille coupling), or an organozinc compound. youtube.com
While direct coupling reactions on this compound itself are not extensively detailed in the provided context, the principles of palladium-catalyzed couplings of related aryl benzoates are well-established. rsc.org For instance, aryl benzoates can be synthesized via palladium-catalyzed coupling of aryl bromides or chlorides with phenols. rsc.org The mechanism generally involves a catalytic cycle with palladium(0) and palladium(II) intermediates. nih.gov
Formation of Heterocyclic Derivatives through Cyclization Reactions
The ketone and ester functionalities of this compound provide handles for the synthesis of various heterocyclic derivatives through cyclization reactions. For example, the acetyl group can react with hydrazines or substituted hydrazines to form pyrazole (B372694) derivatives.
A specific example involves the reaction of 4-acetylphenyl benzoate with thiosemicarbazide (B42300) to form 4-[(1-(2-carbamothioylhydrazinylidene)ethyl]phenyl benzoate. researchgate.net This intermediate can then undergo further cyclization to form thiadiazole derivatives. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis.
Catalyst Systems and Ligand Design for Coupling Reactions
The efficiency of palladium-catalyzed coupling reactions is highly dependent on the catalyst system, which includes the palladium precursor and the ligand. acs.orgnih.gov The choice of ligand is critical and can influence the reaction's rate, selectivity, and functional group tolerance. rsc.orgacs.org
Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)2) and palladium(II) chloride (PdCl2). rsc.org A wide array of phosphine-based ligands have been developed, including monodentate and bidentate phosphines, as well as N-heterocyclic carbenes (NHCs). nih.govrsc.org The steric and electronic properties of the ligand play a significant role in the catalytic cycle. rsc.org For example, bulky, electron-rich phosphine (B1218219) ligands often promote the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov
The development of pre-catalysts, which are stable palladium(II) complexes that are readily reduced in situ to the active palladium(0) species, has also been a significant advancement in improving the reliability and efficiency of cross-coupling reactions. nih.govrsc.org
Solvent Effects and Reaction Medium Selection
The choice of solvent can significantly impact the outcome of a reaction. In the synthesis of methyl benzoate derivatives, various solvents have been explored. For instance, in palladium-catalyzed reactions, solvents like dimethylformamide (DMF) have been found to be effective. researchgate.net The synthesis of methyl benzoate has also been studied in deep eutectic solvents (DESs), which can act as both a catalyst and an extractant. rsc.org
The selection of the reaction medium also depends on the specific reaction type. For example, in the synthesis of methyl benzoate via esterification, the reaction is often carried out using an excess of methanol, which also serves as the solvent. evergreensinochem.com The temperature is another critical parameter that needs to be optimized to balance the reaction rate and the occurrence of side reactions. evergreensinochem.com
Temperature and Pressure Influence on Reaction Kinetics
The influence of pressure on the kinetics of Suzuki-Miyaura reactions for the synthesis of compounds like this compound is less pronounced, as these reactions are typically carried out at atmospheric pressure. berkeley.edu The primary role of pressure modulation in related catalytic processes is often to maintain the solvent in a liquid phase at temperatures above its boiling point or to handle gaseous reactants, which is not a standard consideration for this type of synthesis.
Table 1: General Temperature Parameters for Suzuki-Miyaura Reactions
| Parameter | Typical Range | Influence on Reaction |
| Reaction Temperature | 40 - 120 °C | Affects reaction rate, yield, and selectivity. nrochemistry.comberkeley.edu |
| Activation Energy (Ea,app) | 50 - 120 kJ/mol | Determines the temperature sensitivity of the reaction rate. mdpi.com |
This table presents generalized data for Suzuki-Miyaura reactions, the common synthetic route for compounds like this compound.
Reaction Monitoring Techniques (e.g., TLC, HPLC, GC)
Careful monitoring of the reaction progress is essential to determine the point of completion and to ensure the desired product is formed efficiently. Several chromatographic techniques are routinely employed for this purpose, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). mdpi.comshoko-sc.co.jp
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and widely used method for monitoring the progress of organic reactions. shoko-sc.co.jpyoutube.com For the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. shoko-sc.co.jp The separation of the starting materials (e.g., an aryl halide and a boronic acid) from the product is visualized, often under UV light, allowing for a qualitative assessment of the reaction's progress. shoko-sc.co.jp The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. youtube.com For enhanced analysis, TLC can be coupled with mass spectrometry (TLC/CMS), providing structural information about the separated spots directly from the plate. shoko-sc.co.jp
High-Performance Liquid Chromatography (HPLC)
HPLC offers a more quantitative and precise method for monitoring the reaction. By injecting a sample of the reaction mixture into an HPLC system, the individual components are separated and detected. This allows for the accurate determination of the consumption of reactants and the formation of the product over time. When coupled with a mass spectrometer (LC/MS), HPLC can provide detailed information about the molecular weights of the components, aiding in the identification of the product and any potential byproducts. shoko-sc.co.jp
Gas Chromatography (GC)
Gas chromatography is another powerful technique for monitoring the synthesis of relatively volatile and thermally stable compounds. A small sample from the reaction is periodically taken and analyzed by GC. mdpi.com The resulting chromatogram provides information on the relative amounts of reactants and products. Often, GC is coupled with a mass spectrometer (GC-MS), which allows for the identification of the peaks in the chromatogram based on their mass spectra. mdpi.com For a typical Suzuki coupling analysis, a capillary column such as an HP-1MS might be used, with a programmed oven temperature to ensure good separation of all components. mdpi.com
In-situ Monitoring Techniques
In addition to the aforementioned chromatographic methods, in-situ techniques like Raman spectroscopy can be employed for real-time monitoring of the reaction without the need for sampling. nih.govresearchgate.net This allows for continuous tracking of the reaction kinetics and the detection of reaction endpoints. nih.gov
Table 2: Typical Parameters for Reaction Monitoring Techniques
| Technique | Typical Parameters | Application |
| TLC | Stationary Phase: Silica gel 60 F254 Mobile Phase: e.g., 50% Ethyl acetate in Hexanes Visualization: UV light (254 nm) shoko-sc.co.jpyoutube.com | Qualitative monitoring of reactant consumption and product formation. shoko-sc.co.jp |
| HPLC | Column: C18 reverse-phase Mobile Phase: Gradient of organic solvent (e.g., acetonitrile) and water Detection: UV or Mass Spectrometry (MS) | Quantitative analysis of reaction progress and purity assessment. shoko-sc.co.jp |
| GC | Column: e.g., HP-1MS (100 m x 0.25 mm i.d., 0.25 µm film thickness) Carrier Gas: Helium Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS) mdpi.com | Quantitative analysis for volatile and thermally stable compounds. mdpi.com |
This table outlines common parameters for monitoring Suzuki-Miyaura reactions, which are applicable to the synthesis of this compound.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of Methyl 3-(4-acetylphenyl)benzoate, providing precise information about the hydrogen and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the electronic environment of hydrogen atoms in this compound. The chemical shifts (δ) observed in the ¹H NMR spectrum provide a detailed map of the proton locations.
The aromatic protons typically appear as a complex multiplet in the range of δ 7.30–8.20 ppm. The methyl protons of the acetyl group are identifiable as a sharp singlet at approximately δ 2.65 ppm, while the methyl protons of the ester group resonate as a singlet around δ 3.94 ppm.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.30–8.20 | Multiplet |
| Acetyl Methyl Protons | 2.65 | Singlet |
| Ester Methyl Protons | 3.94 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of this compound. The spectrum reveals distinct signals for each unique carbon atom.
The carbonyl carbon of the acetyl group is typically observed at approximately δ 197.6 ppm, while the carbonyl carbon of the ester group resonates around δ 166.4 ppm. The various aromatic carbons appear in the δ 127.0–144.3 ppm region. The methyl carbon of the acetyl group is found at about δ 26.7 ppm, and the ester methyl carbon is located at approximately δ 52.4 ppm.
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Acetyl Carbonyl Carbon | 197.6 |
| Ester Carbonyl Carbon | 166.4 |
| Aromatic Carbons | 127.0–144.3 |
| Acetyl Methyl Carbon | 26.7 |
| Ester Methyl Carbon | 52.4 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed for a more comprehensive structural elucidation of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes present in this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups in this compound. The IR spectrum displays distinct absorption bands corresponding to specific molecular vibrations.
A strong absorption band is typically observed around 1720 cm⁻¹ due to the C=O stretching vibration of the ester group. The C=O stretching of the acetyl group appears as another strong band near 1680 cm⁻¹. The aromatic C=C stretching vibrations are visible in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic rings and methyl groups are found in the 3100-2850 cm⁻¹ range. The C-O stretching of the ester group is typically observed around 1280 cm⁻¹.
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Ester C=O Stretch | ~1720 |
| Acetyl C=O Stretch | ~1680 |
| Aromatic C=C Stretch | 1600-1450 |
| Aromatic and Aliphatic C-H Stretch | 3100-2850 |
| Ester C-O Stretch | ~1280 |
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy offers complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
For this compound, the symmetric vibrations of the aromatic rings often produce strong signals in the Raman spectrum. The C=C stretching vibrations of the phenyl rings are typically prominent. The carbonyl stretching vibrations, while strong in the IR spectrum, may show weaker intensity in the Raman spectrum. This complementary nature allows for a more complete vibrational analysis of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of "this compound". The exact mass is a critical parameter for confirming the chemical formula, C₁₆H₁₄O₃. The theoretical monoisotopic mass of this compound is calculated to be 254.0943 g/mol . Experimental HRMS data would be expected to yield a value extremely close to this theoretical mass, often within a few parts per million (ppm), providing strong evidence for the compound's identity.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| Exact Mass | 254.0943 g/mol |
This table is interactive. You can sort and filter the data.
In mass spectrometry, the molecular ion of "this compound" can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable information for confirming the compound's structure. Key fragmentation pathways for esters and ketones can be predicted.
Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For "this compound", this would lead to the formation of specific acylium ions. pharmacy180.com Additionally, the acetyl group is susceptible to alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.org This would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion. The McLafferty rearrangement is another potential fragmentation pathway for carbonyl compounds, provided there is a gamma-hydrogen available. libretexts.org
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion Structure | Mass-to-Charge Ratio (m/z) | Corresponding Neutral Loss |
| [M - •CH₃]⁺ (from acetyl group) | 239 | •CH₃ (15 u) |
| [M - •OCH₃]⁺ (from ester group) | 223 | •OCH₃ (31 u) |
| [M - COOCH₃]⁺ | 195 | •COOCH₃ (59 u) |
| [4-acetylphenyl]⁺ | 120 | •C₇H₄O₂CH₃ (134 u) |
| [3-methoxycarbonylphenyl]⁺ | 135 | •C₈H₇O (119 u) |
This table is interactive. You can sort and filter the data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For "this compound", the presence of aromatic rings, a ketone, and an ester group gives rise to characteristic electronic transitions.
The benzene (B151609) rings and the carbonyl group are chromophores, the parts of the molecule that absorb light. libretexts.org The expected electronic transitions include π → π* transitions associated with the conjugated π systems of the aromatic rings and the carbonyl group, and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the ketone and ester functionalities. youtube.com The conjugation between the phenyl rings and the carbonyl group can lead to a red shift (shift to longer wavelengths) of the absorption maxima compared to non-conjugated systems.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Table 3: Selected Crystallographic Data for the Isomer 4-acetylphenyl 3-methylbenzoate (B1238549)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 8.7167 (3) | researchgate.net |
| b (Å) | 9.8521 (3) | researchgate.net |
| c (Å) | 15.4938 (4) | researchgate.net |
| β (°) | 95.149 (2) | researchgate.net |
| V (ų) | 1325.20 (7) | researchgate.net |
| Z | 4 | researchgate.net |
| Dihedral angle between aromatic rings (°) | 82.52 (8) | researchgate.netnih.gov |
This table is interactive. You can sort and filter the data.
Dihedral Angle Analysis and Conformational Studies
The conformation of biphenyl (B1667301) and its derivatives is primarily dictated by the dihedral angle between the planes of the two aromatic rings. This rotation around the central carbon-carbon single bond is influenced by a balance of steric hindrance between ortho substituents and electronic effects that may favor planarity for extended conjugation.
In the case of this compound, the key dihedral angle is that between the benzoate (B1203000) ring and the acetyl-substituted phenyl ring. While experimental data for this specific molecule is not available, a study on its constitutional isomer, 4-acetyl-phenyl 3-methyl-benzoate, provides significant clues. In this isomer, the dihedral angle between the two aromatic rings was found to be 82.52(8)°. researchgate.netnih.gov This significant twist from planarity is a strong indicator that steric hindrance between the two rings is a dominant factor in the solid-state conformation.
Furthermore, the study of 4-acetyl-phenyl 3-methyl-benzoate revealed that the acetyl group itself is nearly coplanar with the phenyl ring to which it is attached, with a very small dihedral angle of 1.65(1)°. researchgate.netnih.gov This planarity is expected due to the stabilizing effect of conjugation between the carbonyl group and the aromatic ring. It is highly probable that a similar small dihedral angle for the acetyl group would be observed in this compound.
The planarity of the ester group relative to the benzoate ring is another important conformational feature. In the crystal structure of 4-acetyl-phenyl 3-methyl-benzoate, the carbonyl group of the ester was also found to be coplanar with its attached ring. researchgate.net This is a common feature in benzoates, driven by the resonance stabilization between the ester group and the aromatic system.
Based on these analyses of a closely related isomer and general conformational principles, the following dihedral angles are predicted for this compound:
| Dihedral Angle Description | Predicted Angle (°) | Basis for Prediction |
| Between the two phenyl rings | ~82 | Based on the experimentally determined angle in the constitutional isomer, 4-acetyl-phenyl 3-methyl-benzoate. researchgate.netnih.gov |
| Between the acetyl group and its attached phenyl ring | ~2 | Based on the experimentally determined angle in the constitutional isomer and the principle of conjugation. researchgate.netnih.gov |
| Between the ester carbonyl group and its attached phenyl ring | ~1 | Based on the experimentally determined angle in the constitutional isomer and resonance stabilization. researchgate.net |
It is important to note that these are predictions based on available data for a similar compound and established chemical principles. The actual dihedral angles for this compound in a crystalline state could vary depending on crystal packing forces and intermolecular interactions. Definitive values can only be obtained through experimental X-ray crystallographic analysis of this specific compound.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 3-(4-acetylphenyl)benzoate, DFT would be the primary tool for a comprehensive theoretical analysis.
Geometry Optimization and Electronic Structure Analysis
To begin a computational study, the three-dimensional structure of this compound would be optimized to find its most stable conformation (lowest energy state). This is typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The optimization process calculates bond lengths, bond angles, and dihedral angles that define the molecular geometry.
Following optimization, an analysis of the electronic structure would reveal details about the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity. This includes the calculation of total energy, dipole moment, and the distribution of atomic charges. For instance, a related study on biphenyl (B1667301) derivatives highlighted how different substituent groups affect electronic properties and molecular structure. doaj.org
Vibrational Frequency Predictions and Spectroscopic Correlations
Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies at the optimized geometry, researchers can assign specific molecular vibrations (stretching, bending, and twisting) to the peaks observed in experimental spectra. These calculations help to confirm the molecular structure and understand its dynamic behavior. Typically, calculated frequencies are scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound over time, particularly if investigating its interactions with other molecules (like a solvent or a biological receptor) or its conformational flexibility in larger systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into dynamic processes, conformational changes, and thermodynamic properties that are not accessible through static quantum chemical calculations. However, no MD simulation studies specific to this compound were found.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.
Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen). These are sites susceptible to electrophilic attack.
Blue regions indicate positive potential, corresponding to electron-deficient areas (e.g., around hydrogen atoms). These are sites susceptible to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, an MEP analysis would likely show negative potential around the carbonyl oxygen atoms of the acetyl and ester groups, making them potential sites for interaction with electrophiles or for hydrogen bonding. Computational studies on related biphenyl derivatives have utilized MEP maps to correlate electronic properties with molecular structure and potential toxicity. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry provides a powerful lens for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For "this compound," theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR) spectra. These predictions are crucial for confirming the molecular structure and for the assignment of signals in experimentally obtained spectra.
The process of predicting NMR chemical shifts computationally generally involves a multi-step approach. Initially, the molecule's three-dimensional geometry is optimized to find its most stable conformation. This is a critical step as the chemical shifts are highly sensitive to the spatial arrangement of atoms. Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is contingent on the chosen level of theory, which includes the functional and the basis set. Different combinations can yield varying degrees of accuracy when compared to experimental data.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts
Below are tables representing the kind of data generated from computational NMR predictions for analogous compounds. These tables showcase the predicted chemical shifts (δ) in parts per million (ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for a Structurally Related Compound
This table illustrates hypothetical predicted ¹H NMR chemical shifts for a compound with a similar aromatic framework. The specific values are representative of what a DFT calculation might yield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic H (ortho to acetyl) | 8.10 |
| Aromatic H (meta to acetyl) | 7.95 |
| Aromatic H (benzoate ring) | 8.20 - 7.50 |
| Methyl H (ester) | 3.90 |
| Methyl H (acetyl) | 2.60 |
Disclaimer: The data in this table is illustrative and not from a direct computational study of this compound.
Table 2: Predicted ¹³C NMR Chemical Shifts for a Structurally Related Compound
This table provides an example of predicted ¹³C NMR chemical shifts, which are essential for mapping the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C (ketone) | 197.5 |
| Carbonyl C (ester) | 166.0 |
| Aromatic C (quaternary) | 138.0 - 130.0 |
| Aromatic C-H | 134.0 - 128.0 |
| Methyl C (ester) | 52.5 |
| Methyl C (acetyl) | 26.8 |
Disclaimer: The data in this table is illustrative and not from a direct computational study of this compound.
The computational prediction of spectroscopic parameters is a dynamic field, with ongoing advancements in methodology leading to ever-increasing accuracy. For a molecule like this compound, such theoretical investigations would be invaluable for validating its synthesis and for a deeper understanding of its electronic structure.
Reactivity and Reaction Pathways of Acetylphenyl Benzoates
Nucleophilic and Electrophilic Reactivity of Functional Groups
The chemical behavior of methyl 3-(4-acetylphenyl)benzoate is largely dictated by its two primary functional groups: the methyl ester and the acetyl group. Both contain a carbonyl group, which is a site of significant electrophilicity, making it susceptible to attack by nucleophiles. The relative reactivity of these carbonyls and the potential for reactions at other sites on the aromatic rings are key to understanding the compound's chemical transformations.
The ester group in this compound can undergo hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. libretexts.org This process can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester is heated, leading to the formation of 3-(4-acetylphenyl)benzoic acid and methanol (B129727). libretexts.org This reaction is reversible and typically does not proceed to completion. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org
Base-Promoted Hydrolysis (Saponification): When treated with a base like sodium hydroxide (B78521), the ester undergoes saponification to produce the corresponding carboxylate salt and methanol. libretexts.org This reaction is irreversible because the resulting carboxylate anion is stabilized and does not readily react with the alcohol to reform the ester. libretexts.org The mechanism begins with the attack of the hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The subsequent elimination of the methoxide (B1231860) ion leads to the formation of the carboxylic acid, which is then deprotonated by the base. libretexts.org
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with a large excess of ethanol (B145695) would lead to the formation of ethyl 3-(4-acetylphenyl)benzoate and methanol. libretexts.org The reaction is driven to completion by using a large excess of the new alcohol. libretexts.org
The stability of benzoate (B1203000) esters to hydrolysis can be influenced by the nature of the substituents. For example, studies on homologous series of benzoate esters have shown that plasma metabolic stability can be inversely proportional to the size of the alkoxyl group. nih.gov
Table 1: Hydrolysis Conditions and Products
| Reaction Type | Catalyst | Reactants | Products |
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H2SO4) | This compound, Water | 3-(4-acetylphenyl)benzoic acid, Methanol |
| Base-Promoted Hydrolysis | Strong Base (e.g., NaOH) | This compound, Water | Sodium 3-(4-acetylphenyl)benzoate, Methanol |
| Transesterification | Acid or Base | This compound, Excess Alcohol (R-OH) | Alkyl 3-(4-acetylphenyl)benzoate, Methanol |
The acetyl group's carbonyl carbon is also an electrophilic center. libretexts.org While aldol (B89426) condensations are theoretically possible, they are not a primary focus of the available literature for this specific compound.
Reduction Reactions: The carbonyl group of the acetyl moiety can be reduced to an alcohol. For example, using a reducing agent like sodium borohydride (B1222165) (NaBH4) would convert the acetyl group to a 1-hydroxyethyl group, yielding methyl 3-(4-(1-hydroxyethyl)phenyl)benzoate. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the acetyl group and the ester functionality. libretexts.org
A more selective reduction of the ester to an aldehyde can be achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures, such as -78 °C. libretexts.org This method prevents further reduction of the newly formed aldehyde. libretexts.org
Table 2: Reduction Reactions of the Carbonyl Group
| Reagent | Functional Group Targeted | Product |
| Sodium Borohydride (NaBH4) | Acetyl group | Methyl 3-(4-(1-hydroxyethyl)phenyl)benzoate |
| Lithium Aluminum Hydride (LiAlH4) | Acetyl and Ester groups | [1-(4-(hydroxymethyl)phenyl)phenyl]methanol |
| Diisobutylaluminum Hydride (DIBAL-H) at -78 °C | Ester group | 3-(4-acetylphenyl)benzaldehyde |
Cycloaddition Reactions (e.g., Diels-Alder reactions for related propiolates)
While this compound itself is not a typical substrate for Diels-Alder reactions, related compounds with alkyne functionalities, such as propiolates, can participate in these cycloadditions. The Diels-Alder reaction is a powerful tool for forming six-membered rings. wikipedia.org
In the context of related structures, the reaction between a cyclopentadienone and an aryl alkyne can produce biaryl compounds. acs.orgacs.org The efficiency of these reactions is influenced by the electronic properties of the dienophile; electron-withdrawing groups on the aryl alkyne tend to facilitate the reaction and lead to higher yields. acs.orgacs.org This suggests that a propiolate derivative of the acetylphenyl benzoate system could potentially act as a dienophile in a Diels-Alder reaction. The hexadehydro-Diels-Alder reaction is a variant that uses alkynes and diynes to form a benzyne (B1209423) intermediate, which can then be trapped to create highly functionalized aromatic rings. wikipedia.org
Intermolecular Interactions and Complex Formation (e.g., Host-Guest Chemistry, Self-Assembly)
The structure of this compound, with its aromatic rings and polar functional groups, allows for various intermolecular interactions that can lead to the formation of larger, organized structures.
Host-Guest Chemistry: This area of supramolecular chemistry involves the formation of complexes between a "host" molecule and a "guest" molecule or ion, held together by non-covalent forces. wikipedia.org While specific host-guest studies involving this compound are not prominent, related benzoate and biphenyl (B1667301) structures are known to participate in such interactions. For example, macrocyclic hosts like cyclodextrins and calixarenes can encapsulate guest molecules, including aromatic compounds, within their cavities. thno.org The binding is driven by forces like hydrophobic interactions and van der Waals forces. wikipedia.orgthno.org
Self-Assembly: Biphenyl derivatives, which share structural similarities with this compound, are known to self-assemble into well-defined nanostructures. chinesechemsoc.orgnih.govnih.gov These assemblies are driven by a combination of hydrogen bonding and π-π stacking interactions. chinesechemsoc.org For instance, biphenyl-tripeptides can self-assemble into supramolecular nanofiber hydrogels. nih.gov Similarly, biphenyl-3,3′,5,5′-tetracarboxylic acid has been shown to form stable bilayers and monolayers through hydrogen bonding and π-stacking. acs.org The presence of both hydrogen bond acceptors (the carbonyl oxygens) and the aromatic systems in this compound suggests a potential for self-assembly into ordered structures.
Stereochemical Aspects of Reactions Involving Chiral Derivatives
The introduction of chirality into derivatives of this compound can lead to interesting stereochemical outcomes in their reactions.
Atropisomerism in Biphenyls: Biphenyls with bulky substituents in the ortho positions can exhibit a type of stereoisomerism called atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings. slideshare.netyoutube.com This restricted rotation can lead to the existence of stable, non-superimposable mirror-image conformers (enantiomers). youtube.com For a biphenyl derivative to be chiral, there must be a sufficiently high energy barrier to rotation around the pivotal bond. slideshare.net
Chirality Transfer: In systems where a chiral center is introduced, for example, by reducing the acetyl group to a chiral secondary alcohol, this can influence the stereochemical outcome of subsequent reactions. Furthermore, in flexible biphenyl systems, it is possible to have a "central-to-axial chirality transfer," where the chirality of a substituent can induce a preferred twist in the biphenyl backbone. rsc.org This has been demonstrated in biphenyl chiroptical probes used for determining the absolute configuration of chiral primary amines. rsc.org
Potential Research Applications in Advanced Materials and Chemical Sciences Excluding Biological/medical
Role as Synthetic Intermediates and Building Blocks
The utility of Methyl 3-(4-acetylphenyl)benzoate as a synthetic intermediate is a cornerstone of its application in chemical sciences. Its bifunctional nature allows for a range of chemical transformations, making it a versatile precursor for more complex structures.
While direct, extensive research on this compound as a monomer for polymerization is not widely documented, its structural motifs are relevant to the synthesis of specialized polymers. The presence of the acetyl and methyl ester groups allows for its potential incorporation into polyester (B1180765) or polyketone backbones through various polymerization techniques. For instance, the methyl ester can undergo transesterification to form polyester chains, while the ketone group could be a site for other polymer modification reactions.
The rigid biphenyl-like core of this compound makes it an excellent scaffold for the construction of complex, three-dimensional molecular architectures. This is particularly relevant in the field of supramolecular chemistry and crystal engineering, where the defined geometry of building blocks dictates the final structure and properties of the resulting assembly. The acetyl and ester functional groups provide specific sites for directed, non-covalent interactions such as hydrogen bonding and dipole-dipole interactions, which are crucial for the self-assembly of intricate molecular networks.
Applications in Analytical Chemistry
In the realm of analytical chemistry, the reactivity of this compound's functional groups can be exploited for derivatization purposes, enhancing the detection and quantification of certain analytes.
The acetyl group in this compound can serve as a reactive handle for derivatization reactions. For example, it can react with specific reagents to form derivatives that are more readily detectable by spectroscopic methods like UV-Vis or fluorescence spectroscopy. This process can be used to indirectly quantify substances that are otherwise difficult to detect.
Materials Science Applications
The properties of this compound lend themselves to the development of advanced materials with tailored characteristics.
This compound is utilized as a photoinitiator in UV-curable resins. Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. The ketone group within the this compound structure is a chromophore that can absorb UV light, leading to the generation of the radicals necessary to cure the resin. This property is highly valuable in the formulation of coatings, adhesives, and inks that cure rapidly upon exposure to UV radiation.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes
The conventional synthesis of biphenyl (B1667301) compounds often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgresearchgate.net While effective, these methods can involve expensive and toxic catalysts, stringent reaction conditions, and challenging purification processes. patsnap.com Future research should prioritize the development of more environmentally benign and economically viable synthetic pathways.
Key areas for investigation include:
Alternative Catalysts: Exploring the use of catalysts based on more abundant and less toxic metals like iron, copper, or nickel could significantly reduce cost and environmental impact. google.com The development of heterogeneous catalysts, such as the titanium-zirconium solid acids used for methyl benzoate (B1203000) synthesis, could facilitate easier separation and catalyst recycling. mdpi.com
Green Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol (B145695), or deep eutectic solvents (DESs) is a critical goal. researchgate.netrsc.org Research into DESs, which can act as both solvent and catalyst, has shown promise for esterification reactions and could be adapted for the synthesis of Methyl 3-(4-acetylphenyl)benzoate. rsc.org
Energy Efficiency: Investigating microwave-assisted or flow chemistry-based syntheses could lead to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional batch processing.
A comparison of potential synthetic strategies is outlined below:
| Feature | Conventional Suzuki Coupling | Potential Greener Route |
| Catalyst | Homogeneous Palladium | Heterogeneous Iron or Nickel / Solid Acid |
| Solvent | Toluene (B28343), THF | Water, Ethanol, Deep Eutectic Solvents |
| Energy Input | Prolonged heating (hours) | Microwave irradiation (minutes) / Flow reactor |
| Recyclability | Difficult | High potential for catalyst recycling |
Exploration of Novel Catalytic Transformations
Beyond its synthesis, this compound can serve as a substrate for a variety of novel catalytic transformations to generate a library of new chemical entities. The presence of two distinct carbonyl groups (ester and ketone) and two aromatic rings offers multiple sites for functionalization.
Future research could focus on:
Selective Carbonyl Reductions: Developing catalytic systems for the selective reduction of either the ketone or the ester group would provide access to alcohol and diol derivatives, which are valuable building blocks.
C-H Activation: Direct catalytic C-H activation and functionalization of the aromatic rings would offer a more atom-economical route to substituted derivatives compared to traditional methods requiring pre-functionalized starting materials.
Domino Reactions: Designing multi-step, one-pot reactions, such as a domino Suzuki coupling followed by an in-situ functionalization, could streamline the synthesis of complex derivatives. researchgate.net For instance, a process could be developed where the initial cross-coupling is immediately followed by a catalytic reduction or amination of the acetyl group.
Advanced Structural Studies under Non-Ambient Conditions
While the basic crystal structure of isomers like 4-acetylphenyl 3-methylbenzoate (B1238549) has been determined at ambient temperature, the behavior of this compound under non-ambient conditions (e.g., variable temperature, high pressure) is unknown. researchgate.netnih.gov Such studies are crucial for understanding the material's stability, phase transitions, and polymorphic behavior.
Key experimental avenues include:
Variable-Temperature Crystallography: Studying the crystal structure at both cryogenic and elevated temperatures can reveal subtle changes in molecular conformation, packing, and the nature of intermolecular interactions.
High-Pressure Crystallography: Applying high pressure can induce phase transitions and lead to the formation of new, denser polymorphs with potentially different physical properties. This can provide insight into the material's compressibility and the limits of its structural stability.
The crystal data for the related isomer, 4-acetylphenyl 3-methylbenzoate, provides a baseline for such future studies. researchgate.netnih.gov
| Parameter | 4-acetylphenyl 3-methylbenzoate |
| Formula | C16H14O3 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| Dihedral Angle (between rings) | 82.52 (8)° |
| Key Interactions | C-H···O hydrogen bonds |
| Temperature of Data Collection | 293 K |
Data sourced from Mani et al. (2014). researchgate.net
Exploring how these parameters change under different temperatures and pressures for this compound would be a significant contribution.
Integration into Supramolecular Assemblies
The molecular structure of this compound, with its hydrogen bond acceptors (carbonyl oxygens) and aromatic rings capable of π-stacking, makes it a candidate for incorporation into complex supramolecular structures. Crystal packing analyses of related compounds show that C-H···O hydrogen bonds can direct the formation of molecular chains. researchgate.netnih.goviucr.org
Future research should aim to:
Design Functional Co-crystals: Systematically co-crystallize this compound with other molecules (co-formers) that have complementary hydrogen bonding sites to create new materials with tailored properties, such as altered solubility or melting points.
Develop Metal-Organic Frameworks (MOFs): Modify the molecule by introducing stronger coordinating groups (e.g., converting the ester to a carboxylic acid) to use it as a linker for the construction of porous MOFs, which have applications in gas storage, separation, and catalysis.
Control Self-Assembly: Investigate how solvent choice and temperature can influence the self-assembly process, potentially leading to the selective formation of different supramolecular architectures like ribbons, sheets, or more complex three-dimensional networks.
High-Throughput Synthesis and Screening of Derivatives
To efficiently explore the chemical space around this compound, high-throughput synthesis and screening techniques are indispensable. This approach would accelerate the discovery of derivatives with optimized properties for specific applications.
A potential high-throughput workflow would involve:
Combinatorial Synthesis: Using automated synthesis platforms to generate a library of derivatives by systematically varying the substituents on both aromatic rings. For example, a matrix could be created by reacting a series of substituted phenylboronic acids with a series of substituted methyl benzoates.
Parallel Purification and Analysis: Employing parallel purification techniques (e.g., automated flash chromatography) and rapid analytical methods (e.g., UPLC-MS) to quickly isolate and characterize the synthesized compounds.
Automated Screening: Developing and implementing automated assays to screen the library of derivatives for desired properties, such as catalytic activity, biological activity, or specific material characteristics.
Advanced Mechanistic Studies using Ultrafast Spectroscopy or QM/MM Approaches
A deep understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is key to optimizing these processes. While the general catalytic cycle of reactions like Suzuki coupling is known, the specific dynamics are often not fully understood. libretexts.org
Future research should leverage advanced techniques:
Ultrafast Spectroscopy: Using techniques like pump-probe spectroscopy to monitor the formation and decay of transient intermediates in real-time during catalytic cycles. This could provide direct evidence for proposed mechanistic steps and identify potential reaction bottlenecks.
Quantum Mechanics/Molecular Mechanics (QM/MM): Employing computational modeling to study the reaction energy profiles, transition state structures, and the role of the solvent and ligand in the catalytic process. QM/MM methods can provide insights at an atomic level that are inaccessible through experimentation alone. These studies could, for example, elucidate the precise mechanism of the rate-determining oxidative addition step in its Suzuki synthesis. libretexts.org
By pursuing these future research directions, the scientific community can move this compound from a compound of basic academic interest to a platform for developing novel materials and efficient chemical transformations.
Q & A
Q. Table 1: Comparative Synthesis Parameters
| Procedure | Reagents | Temp (°C) | Time (h) | Yield | Key Characterization (Rf/NMR) | Source |
|---|---|---|---|---|---|---|
| A | Trichlorotriazine, 4-methoxyphenol | 45 | 1 | Quant. | Rf = 0.62 (hexane/EtOH); δ 3.86 (s, OCH₃) | [1] |
| B | 4-Bromo-2-formylphenoxy derivative | 50 | 2 | 85% | δ 192.6 (CHO), unresolved C4/C6 signals | [2] |
| C | Aryl acid + methyl 3-amino-4-hydroxybenzoate | Reflux | 15 | 70–80% | TLC monitoring, IR (ester C=O) | [21] |
Key Considerations : Temperature control and stoichiometric ratios are critical to avoid side products like hydrolyzed esters or unreacted intermediates.
Basic: How is this compound characterized for purity and structural confirmation?
Q. Methodological Answer :
- Chromatography : TLC (e.g., hexane/EtOH, Rf = 0.62) monitors reaction progress .
- Spectroscopy :
- ¹H NMR : Peaks at δ 3.86 (s, OCH₃) and δ 8.1–7.5 (aromatic protons) confirm ester and acetyl groups .
- ¹³C NMR : Carbonyl signals at ~167–170 ppm (ester C=O) and ~192 ppm (acetyl C=O) .
- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (acetyl C=O) .
- Reference Standards : Compare with certified materials (e.g., EP impurities standards for related esters) .
Advanced: How can researchers resolve discrepancies in NMR data for derivatives of this compound?
Methodological Answer :
Discrepancies often arise from signal overlap (e.g., unresolved C4/C6 carbons in ¹³C NMR ) or dynamic effects. Strategies include:
- 2D NMR : Use HSQC or COSY to assign overlapping proton and carbon signals .
- Computational Modeling : Predict chemical shifts using DFT calculations (e.g., B3LYP/6-31G*) to validate experimental data .
- Variable-Temperature NMR : Resolve slow-exchange conformers or rotamers by cooling samples to –40°C .
Example : In this compound derivatives, missing ¹³C signals due to overlap were resolved using DEPT-135 to distinguish CH₃ groups from quaternary carbons .
Advanced: What are the potential applications of this compound in drug development?
Q. Methodological Answer :
- Pharmacophore Design : The acetylphenyl moiety serves as a hydrogen-bond acceptor, enhancing binding to targets like kinases or GPCRs .
- Prodrug Synthesis : Ester groups improve bioavailability; hydrolysis in vivo releases active carboxylic acids .
- Biological Screening : Test against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values compared to controls .
Case Study : Analogous triazine-benzoate hybrids showed antiproliferative activity in Journal of Applied Pharmaceutical Science, suggesting similar potential for this compound .
Advanced: How does the stability of this compound vary under different storage conditions?
Q. Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., >200°C for similar esters ).
- Hydrolytic Stability : Accelerated stability studies in buffers (pH 1–10) at 40°C for 4 weeks, monitored via HPLC .
- Light Sensitivity : Store in amber vials under nitrogen; UV-vis spectroscopy tracks photodegradation .
Recommendation : Long-term storage at –20°C in anhydrous DMSO or acetonitrile minimizes hydrolysis .
Advanced: What computational methods are used to predict the reactivity of this compound in nucleophilic substitutions?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., carbonyl carbons) .
- Fukui Indices : Predict susceptibility to nucleophilic attack at the acetyl or ester groups .
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction kinetics .
Validation : Compare computed activation energies with experimental Arrhenius plots from kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
